BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Analysis of CPL304110 and
Infigratinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CPL304110

Cat. No.: B8180474

In the landscape of targeted cancer therapies, inhibitors of the Fibroblast Growth Factor
Receptor (FGFR) pathway have emerged as a promising class of drugs for various
malignancies characterized by FGFR aberrations. This guide provides a detailed comparative
analysis of two such inhibitors: CPL304110, a novel and selective FGFR1-3 inhibitor, and
infigratinib, an FDA-approved pan-FGFR inhibitor. This comparison is intended for researchers,
scientists, and drug development professionals, offering a comprehensive overview of their
mechanisms of action, preclinical and clinical data, and the experimental methodologies used
in their evaluation.

Introduction

CPL304110 is an orally active and selective inhibitor of FGFR1, FGFR2, and FGFR3.[1]
Infigratinib is also an oral inhibitor targeting FGFR1, FGFR2, and FGFR3 and is approved for
the treatment of patients with previously treated, unresectable locally advanced or metastatic
cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[2] Both molecules function
by binding to the ATP-binding pocket of the FGFRs, thereby inhibiting their kinase activity and
blocking downstream signaling pathways that promote tumor cell growth and survival.[1][2]

Mechanism of Action and Target Specificity

Both CPL304110 and infigratinib are potent inhibitors of FGFRs. However, their selectivity
profiles and reported potencies differ.
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CPL304110 demonstrates high potency against FGFR1, FGFR2, and FGFR3.[1] Preclinical
studies have shown its selectivity over other kinases, suggesting a potentially more targeted
therapeutic window with fewer off-target effects.[1]

Infigratinib is a pan-FGFR inhibitor with activity against FGFR1, FGFR2, and FGFR3.[2] It has
demonstrated efficacy in tumors with various FGFR alterations, including fusions, mutations,
and amplifications.[3]

The following diagram illustrates the canonical FGFR signaling pathway, which is the target of
both CPL304110 and infigratinib.
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Figure 1: Simplified FGFR Signaling Pathway and points of inhibition.

Preclinical Data
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In Vitro Potency and Selectivity

A key aspect of characterizing FGFR inhibitors is determining their potency against the target

kinases and their selectivity against a panel of other kinases.

Parameter CPL304110 Infigratinib

FGFR1 IC50 0.75 nM[1] 1.1 nM[2]

FGFR2 IC50 0.5 nM[1] 1.0 nM[2]

FGFR3 IC50 3.05 nM[1] 2.0 nM[2]

FGFR4 IC50 Not reported 61 nM[2]

Selectivity >45-fold over KDR (VEGFR2) Selective for FGFR1-3[4]

[1]

Table 1: In Vitro Kinase Inhibitory Potency.

Cellular Activity

The anti-proliferative activity of these compounds is evaluated in cancer cell lines with known

FGFR alterations.

Cell Line

FGFR Alteration

CPL304110 IC50 Infigratinib IC50

SNU-16 (Gastric)

FGFR2 Amplification 85.64 nM[1]

Data not available

RT-112 (Bladder)

FGFR3 Fusion Not reported

Data not available

UM-UC-14 (Bladder)

FGFR3 Mutation Not reported

Data not available

Table 2: Anti-proliferative Activity in Cancer Cell Lines.

In Vivo Efficacy

The anti-tumor activity of CPL304110 and infigratinib has been demonstrated in various

xenograft models.
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CPL304110: In a SNU-16 xenograft model, twice-daily oral administration of 20 mg/kg
CPL304110 resulted in a 64% tumor growth inhibition (TGI).[1]

Infigratinib: In patient-derived xenograft (PDX) models of cholangiocarcinoma, breast cancer,
liver cancer, gastric cancer, and glioma with FGFR fusions, treatment with infigratinib resulted
in a reduction in tumor volume.[3] In a mouse model of achondroplasia (Fgfr3Y367C/+), a dose
of 0.5 mg/kg/day showed a statistically significant improvement in bone length.[5]

Clinical Data
CPL304110

A Phase |A trial of CPL304110 in patients with advanced solid malignancies showed early
signs of activity.[6] In patients with documented tumor FGFR aberrations, the response rate
was 50.0%.[6] The most common treatment-related adverse events (TRAES) included ocular
toxicity (23.8%), anemia (19.0%), and dry eyes and mouth (14.3%).[6]

Infigratinib

Infigratinib is approved for previously treated cholangiocarcinoma with FGFR2 fusions or
rearrangements. In a Phase 2 study, the overall response rate (ORR) was 23.1% with a median
duration of response (DOR) of 5.0 months.[2] Common adverse reactions include
hyperphosphatemia, increased creatinine, and nail toxicity.[2] In a Phase 2 trial for
achondroplasia, infigratinib demonstrated an increase in annualized height velocity.[7]

Experimental Protocols
Kinase Assays

Objective: To determine the in vitro inhibitory potency (IC50) of the compounds against FGFR
kinases.

General Protocol:

¢ Recombinant human FGFR kinase domains are incubated with the test compound at various
concentrations.

o A substrate (e.g., a synthetic peptide) and ATP are added to initiate the kinase reaction.
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e The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo
Kinase Assay, which measures the amount of ADP produced.[6]

e |IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
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Figure 2: General workflow for an in vitro kinase assay.

Cellular Proliferation Assays

Objective: To assess the anti-proliferative effect of the compounds on cancer cell lines.
General Protocol:
o Cancer cells with known FGFR alterations are seeded in multi-well plates.

e The cells are treated with a range of concentrations of the test compound.
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» After a defined incubation period (e.g., 72 hours), cell viability is measured using a
colorimetric (e.g., MTS) or luminescent (e.g., CellTiter-Glo) assay.

e IC50 values are determined from the dose-response curves.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
General Protocol:

e Immunocompromised mice are subcutaneously implanted with human tumor cells or patient-
derived tumor fragments.

e Once tumors reach a palpable size, mice are randomized into treatment and control groups.
o The test compound is administered orally at a specified dose and schedule.
e Tumor volume and body weight are measured regularly.

» At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic
markers).
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Figure 3: General workflow for an in vivo xenograft study.

Conclusion

Both CPL304110 and infigratinib are potent FGFR inhibitors with demonstrated anti-tumor
activity. CPL304110 shows promise as a highly selective FGFR1-3 inhibitor with a favorable
early-stage clinical profile. Infigratinib is an established therapeutic option for FGFR2-driven
cholangiocarcinoma and is being explored for other indications. The choice between these or
other FGFR inhibitors for further development or clinical use will depend on a comprehensive
evaluation of their efficacy, safety, and the specific genetic alterations present in the tumor. This
guide provides a foundational comparison to aid researchers in their ongoing efforts to advance
the field of targeted cancer therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b8180474?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/35625872/
https://pubmed.ncbi.nlm.nih.gov/35625872/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8610935/
https://firstwordpharma.com/story/4766477
https://pmc.ncbi.nlm.nih.gov/articles/PMC10784415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10784415/
https://bridgebio.com/news/qed-and-parent-company-bridgebio-announce-preclinical-data-supporting-tolerability-and-activity-of-low-dose-infigratinib-in-treating-achondroplasia/
https://celonpharma.com/wp-content/uploads/2021/06/Celon-Pharma-Plakat-preclinical-ESMO-2020-preFINAL-28082020.pdf
https://bridgebio.com/news/5706-2/
https://www.benchchem.com/product/b8180474#comparative-analysis-of-cpl304110-and-infigratinib
https://www.benchchem.com/product/b8180474#comparative-analysis-of-cpl304110-and-infigratinib
https://www.benchchem.com/product/b8180474#comparative-analysis-of-cpl304110-and-infigratinib
https://www.benchchem.com/product/b8180474#comparative-analysis-of-cpl304110-and-infigratinib
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8180474?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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